molecular formula C6H4ClN3OS B2564323 7-(chloromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one CAS No. 87572-02-9

7-(chloromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Cat. No. B2564323
CAS RN: 87572-02-9
M. Wt: 201.63
InChI Key: ZWFLCUVUUVPDLZ-UHFFFAOYSA-N
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Description

“7-(chloromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one” is a chemical compound with the CAS Number: 87572-02-9 . It has a molecular weight of 201.64 . The IUPAC name for this compound is also "7-(chloromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one" .


Molecular Structure Analysis

The Inchi Code for “7-(chloromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one” is "1S/C6H4ClN3OS/c7-2-4-1-5(11)10-6(9-4)12-3-8-10/h1,3H,2H2" .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 194-196°C . The predicted boiling point is approximately 313.8°C at 760 mmHg . The predicted density is approximately 1.8 g/cm^3 , and the predicted refractive index is 1.80 .

Scientific Research Applications

Synthesis and Catalytic Applications

Research on pyrimidine scaffolds, including derivatives similar to 7-(chloromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one, has shown their crucial role in medicinal and pharmaceutical industries due to broad synthetic applications and bioavailability. Hybrid catalysts employing organocatalysts, metal catalysts, and nanocatalysts have been utilized for the synthesis of pyrimidine derivatives through one-pot multicomponent reactions, highlighting their wide applicability and the ongoing interest in developing lead molecules (Parmar, Vala, & Patel, 2023).

Optical Sensing and Biological Activities

Compounds containing pyrimidine derivatives have found significant use as optical sensors due to their ability to form coordination and hydrogen bonds, making them suitable for sensing applications. Their versatility also extends to biological and medicinal applications, underscoring the competence of pyrimidine derivatives in both sensing and biological contexts (Jindal & Kaur, 2021).

Medicinal Chemistry and Drug Development

The pyrazolo[1,5-a]pyrimidine scaffold, related to the compound , has been identified as a privileged heterocycle in drug discovery due to its broad range of medicinal properties, including anticancer, CNS agents, and anti-infectious activities. The structure-activity relationship (SAR) studies around these scaffolds have garnered attention, presenting opportunities for medicinal chemists to exploit this scaffold in developing potential drug candidates (Cherukupalli et al., 2017).

Optoelectronic Materials

The integration of quinazoline and pyrimidine fragments into π-extended conjugated systems has been valuable for creating novel optoelectronic materials. These derivatives have been explored for their applications in electronic devices, luminescent elements, and photoelectric conversion elements, demonstrating the potential of pyrimidine derivatives in the field of optoelectronics (Lipunova et al., 2018).

Safety And Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

7-(chloromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3OS/c7-2-4-1-5(11)10-6(9-4)12-3-8-10/h1,3H,2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFLCUVUUVPDLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2N(C1=O)N=CS2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(chloromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

CAS RN

87572-02-9
Record name 7-(chloromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
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